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Compound Name: NCX4040

Cat. No.: B130924 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the nitric oxide (NO)-donating non-

steroidal anti-inflammatory drug (NSAID), NCX4040, and its demonstrated role in the inhibition

of tumor growth in murine models. This document summarizes key quantitative data, details

experimental methodologies from pivotal studies, and visualizes the compound's mechanisms

of action through signaling pathway diagrams.

Introduction
NCX4040 is a novel compound that combines the anti-inflammatory properties of aspirin with a

nitric oxide-releasing moiety.[1][2] This chemical modification has been shown to enhance its

anti-cancer activity and reduce the gastrointestinal side effects associated with traditional

NSAIDs.[1] Research has demonstrated that NCX4040 exhibits significant cytotoxic activity

across various human cancer cell lines, including colon, bladder, pancreatic, and prostate

cancers.[1][2] Furthermore, in vivo studies using mouse xenograft models have confirmed its

anti-tumor efficacy, both as a standalone agent and as a sensitizer for conventional

chemotherapy drugs like oxaliplatin and cisplatin.[1][3]

Quantitative Data on Anti-Tumor Efficacy
The anti-tumor effects of NCX4040 have been quantified in several preclinical studies. The

data below summarizes the key findings in various cancer models.
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Table 1: In Vivo Tumor Growth Inhibition by NCX4040
Cancer
Model

Mouse
Strain

Treatment
Dosage &
Schedule

Tumor
Growth
Inhibition

Source

Human Colon

Cancer

Xenograft

Tumor-

bearing mice

NCX4040

(per os)

Not specified,

administered

5x/week for 6

weeks

40%

reduction in

tumor weight

compared to

control

[4]

Cisplatin-

Resistant

Ovarian

Cancer

Xenograft

Nude mice
NCX4040 +

Cisplatin
Not specified

56.4 ± 7.8%

of control

tumor volume

on day 19

[3]

Cisplatin-

Resistant

Ovarian

Cancer

Xenograft

Nude mice
Cisplatin

alone
Not specified

74.0 ± 4.4%

of control

tumor volume

on day 19

[3]

Cisplatin-

Resistant

Ovarian

Cancer

Xenograft

Nude mice
NCX4040

alone
Not specified

85.8 ± 9.8%

of control

tumor volume

on day 19

[3]

Table 2: In Vitro Cytotoxicity of NCX4040
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Cell Line Cancer Type Key Findings Source

LoVo, LoVo Dx, WiDr,

LRWZ
Colon Cancer

Marked cytostatic

dose-related effect
[4]

HT1376, MCR Bladder Cancer High cytotoxic activity [1]

Capan-2, MIA PaCa-

2, T3M4
Pancreatic Cancer High cytotoxic activity [1]

PC3
Metastatic Prostate

Cancer

Induces apoptosis;

more potent than

aspirin or DETA

NONOate

[2][5]

A2780 WT (cisplatin-

sensitive)
Ovarian Cancer

Significant reduction

in cell viability (34.9 ±

8.7%) with 25 µM

NCX4040

[3]

A2780 cDDP

(cisplatin-resistant)
Ovarian Cancer

Significant reduction

in cell viability (41.7 ±

7.6%) with 25 µM

NCX4040

[3]

Experimental Protocols
The following sections detail the methodologies employed in key studies investigating the anti-

tumor effects of NCX4040.

In Vivo Xenograft Studies
Animal Models: Tumor-bearing mice, often immunodeficient strains such as nude mice, are

used to host human tumor xenografts.[1][3]

Tumor Cell Inoculation: Human cancer cell lines (e.g., colon or ovarian cancer cells) are

subcutaneously injected into the flanks of the mice to establish tumors.[3]

Drug Administration: NCX4040 is typically administered orally (per os).[4] In combination

therapy studies, it may be given prior to the administration of another chemotherapeutic
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agent, such as cisplatin.[3]

Tumor Measurement: Tumor volumes are measured regularly, often every two days, using

calipers.[3]

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be

subjected to further analysis, such as immunoblotting, to investigate molecular changes.[3]

[4]
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In Vivo Xenograft Experimental Workflow

In Vitro Cell Viability and Apoptosis Assays
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with

fetal bovine serum and antibiotics.[3]

Drug Treatment: Cells are treated with varying concentrations of NCX4040, aspirin, or other

control compounds for specified durations.[3]

Cell Viability Assay: The effect of the compounds on cell proliferation is often assessed using

the sulforhodamine B (SRB) assay or MTT assay.[3][4]

Apoptosis Detection: Apoptosis is evaluated by methods such as flow cytometry to detect

cell cycle perturbations and TUNEL assays or DAPI staining to visualize apoptotic cells.[4][6]
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Western blotting is used to measure the expression of apoptosis-related proteins like

caspases.[4]

Signaling Pathways and Mechanisms of Action
NCX4040 exerts its anti-tumor effects through multiple mechanisms, primarily centered around

the induction of apoptosis and the generation of oxidative stress.

Mitochondria-Dependent Apoptosis
NCX4040 has been shown to induce apoptosis through a mitochondria-dependent pathway.[1]

This process involves the activation of caspase-9 and caspase-3, key executioner caspases in

the apoptotic cascade.[4]
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Mitochondria-Dependent Apoptotic Pathway
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/15691389/
https://www.benchchem.com/product/b130924?utm_src=pdf-body
https://www.benchchem.com/product/b130924?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/18472019/
https://pubmed.ncbi.nlm.nih.gov/15691389/
https://www.benchchem.com/product/b130924?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b130924?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In prostate cancer cells, NCX4040 induces the formation of hydrogen peroxide (H₂O₂), leading

to oxidative stress, mitochondrial depolarization, and subsequent apoptosis.[5] This is

accompanied by the downregulation of anti-apoptotic proteins such as Bcl-2, cIAP1, XIAP, and

survivin, and the upregulation of markers of DNA damage and apoptosis like phospho-H2AX,

cleaved caspase-3, and cleaved PARP1.[2][5]
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Oxidative Stress-Mediated Apoptosis in Prostate Cancer

Sensitization to Cisplatin in Ovarian Cancer
NCX4040 has been shown to resensitize drug-resistant ovarian cancer cells to cisplatin.[3] This

is achieved, in part, through the depletion of cellular thiols, such as glutathione, which are

involved in the detoxification of cisplatin.[3] Additionally, the combination of NCX4040 and

cisplatin leads to the downregulation of the pEGFR and pSTAT3 signaling pathways, which are

implicated in tumor growth and survival.[3]
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Sensitization to Cisplatin in Ovarian Cancer

Conclusion
NCX4040 demonstrates significant potential as an anti-cancer agent, exhibiting robust tumor

growth inhibition in various murine models. Its multifaceted mechanism of action, which

includes the induction of apoptosis via intrinsic and oxidative stress pathways, as well as its

ability to sensitize resistant tumors to conventional chemotherapies, makes it a promising

candidate for further preclinical and clinical development. The data and experimental

frameworks presented in this guide provide a comprehensive foundation for researchers and

drug development professionals interested in the therapeutic potential of NCX4040.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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References

1. NCX 4040, an NO-donating acetylsalicylic acid derivative: efficacy and mechanisms of
action in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

2. medchemexpress.com [medchemexpress.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b130924?utm_src=pdf-body-img
https://www.benchchem.com/product/b130924?utm_src=pdf-body
https://www.benchchem.com/product/b130924?utm_src=pdf-body
https://www.benchchem.com/product/b130924?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/18472019/
https://pubmed.ncbi.nlm.nih.gov/18472019/
https://www.medchemexpress.com/ncx4040.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b130924?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. NCX-4040, a nitric oxide-releasing aspirin, sensitizes drug-resistant human ovarian
xenograft tumors to cisplatin by depletion of cellular thiols - PMC [pmc.ncbi.nlm.nih.gov]

4. In vitro and in vivo evaluation of NCX 4040 cytotoxic activity in human colon cancer cell
lines - PubMed [pubmed.ncbi.nlm.nih.gov]

5. Nitro aspirin (NCX4040) induces apoptosis in PC3 metastatic prostate cancer cells via
hydrogen peroxide (H2O2)-mediated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

6. researchgate.net [researchgate.net]

To cite this document: BenchChem. [NCX4040: A Technical Overview of its Anti-Tumor
Efficacy in Murine Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b130924#ncx4040-s-role-in-inhibiting-tumor-growth-in-
mice]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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